molecular formula C14H30N2Na2O19P4 B1250904 Risedronate sodium hemi-pentahydrate CAS No. 329003-65-8

Risedronate sodium hemi-pentahydrate

货号: B1250904
CAS 编号: 329003-65-8
分子量: 700.26 g/mol
InChI 键: HYFDYHPNTXOPPO-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Risedronate sodium hemi-pentahydrate is the monosodium salt form of risedronic acid, a potent heterocyclic nitrogen-containing bisphosphonate. It is provided as a characterized crystal hydrate, which has been the subject of numerous solid-state studies. Research indicates that the dehydration of this hemi-pentahydrate form upon gentle heating or exposure to low humidity results in a distinct phase with altered physical properties, a critical consideration for material handling and stability in pre-formulation research . In biological research, risedronate is a powerful inhibitor of bone resorption. Its primary mechanism of action involves the potent inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS) within osteoclasts . This inhibition disrupts the mevalonate pathway, preventing the prenylation of GTP-binding signaling proteins that are essential for osteoclast function and survival, thereby reducing bone turnover . The compound's affinity for hydroxyapatite crystals in the bone mineral matrix directs its action to skeletal tissue, making it a key tool for studying bone metabolism disorders, including osteoporosis and Paget's disease . Compared to other bisphosphonates, risedronate exhibits one of the strongest inhibitory effects on FPPS while having a moderate binding affinity for bone mineral, which may influence its distribution and uptake in bone tissue models . This product is intended for research applications in pharmacology and bone biology. It is strictly For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

disodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H11NO7P2.2Na.5H2O/c2*9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;;;;;/h2*1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;;5*1H2/q;;2*+1;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFDYHPNTXOPPO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2Na2O19P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329003-65-8
Record name Risedronate sodium hemi-pentahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329003658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RISEDRONATE SODIUM HEMI-PENTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU2YAQ274O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action and Cellular/molecular Pathophysiology

Direct Inhibition of Osteoclast Activity

At a cellular level, risedronate induces significant changes in osteoclast morphology. drugs.com While osteoclasts treated with risedronate can still adhere to the bone surface, they exhibit a marked reduction in active resorption. drugs.com A key indicator of this reduced activity is the disruption and loss of the "ruffled border," a specialized, convoluted cell membrane essential for secreting acid and enzymes that dissolve the bone matrix. drugs.com This morphological alteration effectively incapacitates the osteoclast's bone-resorbing machinery.

A defining characteristic of risedronate and other bisphosphonates is their strong affinity for hydroxyapatite (B223615), the primary mineral component of bone. drugs.comdrugbank.comnih.govmims.commims.com Risedronate binds to these crystals, particularly at sites of active bone resorption. smolecule.compatsnap.com This targeted localization concentrates the drug at the precise locations where osteoclasts are breaking down bone. smolecule.com During bone resorption, the local acidic environment created by osteoclasts releases the risedronate from the hydroxyapatite. drugbank.comyoutube.com The osteoclasts then internalize the risedronate, leading to the inhibition of their activity and, ultimately, apoptosis (programmed cell death). nih.govdrugbank.com

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

The molecular mechanism underlying risedronate's effects on osteoclasts is the inhibition of a key enzyme in the mevalonate (B85504) pathway: farnesyl pyrophosphate synthase (FPPS). drugbank.compatsnap.comnih.govwikipedia.orgfrontiersin.orgnih.govpnas.org This inhibition is a critical step that disrupts essential cellular processes within the osteoclast.

FPPS is responsible for producing farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov These isoprenoid lipids are vital for the post-translational modification of small GTP-binding proteins, a process known as prenylation. wikipedia.orgnih.govnih.gov By inhibiting FPPS, risedronate prevents the synthesis of FPP and GGPP, thereby disrupting the prenylation of these critical signaling proteins. patsnap.comnih.govwikipedia.org

Table 1: Key Molecules in the FPPS Pathway Targeted by Risedronate
MoleculeFunctionEffect of Risedronate Inhibition
Farnesyl Pyrophosphate Synthase (FPPS)Enzyme in the mevalonate pathwayDirectly inhibited by risedronate
Farnesyl Pyrophosphate (FPP)Isoprenoid lipid precursorBiosynthesis is prevented
Geranylgeranyl Pyrophosphate (GGPP)Isoprenoid lipid precursorBiosynthesis is prevented

Small GTPase signaling proteins, such as Ras, Rho, and Rac, are crucial for a variety of osteoclast functions, including cytoskeletal organization, vesicular trafficking, and the formation of the ruffled border. nih.govnih.govnih.gov The proper functioning and intracellular localization of these proteins are dependent on their prenylation. nih.govnih.gov By disrupting the synthesis of FPP and GGPP, risedronate prevents this essential modification, leading to dysfunctional small GTPase proteins. patsnap.comnih.gov This disruption of signaling pathways ultimately results in the loss of osteoclast function and induces apoptosis. nih.govnih.gov

Effects on Bone Remodeling Cycle

The bone remodeling cycle is a continuous process of bone resorption by osteoclasts and bone formation by osteoblasts. patsnap.compillintrip.com In conditions like postmenopausal osteoporosis, this cycle becomes unbalanced, with resorption outpacing formation, leading to a net loss of bone mass. buzzrx.com Risedronate helps to restore a more balanced state by potently inhibiting bone resorption. drugs.compillintrip.com

By reducing the rate of bone turnover, risedronate allows the bone formation phase to catch up with the resorption phase. nih.govbuzzrx.com This leads to an increase in bone mineral density and an improvement in bone architecture over time. buzzrx.comnih.gov Long-term studies have shown that risedronate treatment leads to a significant reduction in bone turnover markers. nih.govnih.gov For instance, after three years of treatment, women with postmenopausal osteoporosis showed a mean decrease in mineralizing surface by 58% and in activation frequency by 47%. nih.gov This moderation of the remodeling cycle is central to risedronate's ability to reduce fracture risk. nih.gov

Table 2: Histomorphometric Changes with Risedronate Treatment (3 Years)
ParameterMean Decrease from BaselineReference
Mineralizing Surface58% nih.gov
Activation Frequency47% nih.gov

Modulation of Bone Resorption Rates

The principal mechanism of action for risedronate sodium hemi-pentahydrate is the significant reduction of bone resorption. buzzrx.com This is a multi-step process that begins with the compound's strong affinity for the mineral component of bone.

Risedronate has a high affinity for hydroxyapatite crystals, which are integral to the bone mineral matrix. nih.govpatsnap.commhmedical.com This property allows the compound to selectively target and bind to bone surfaces, particularly at sites of active bone remodeling where the mineral is exposed. patsnap.com During the process of bone resorption, osteoclasts adhere to the bone surface and secrete acid and enzymes to dissolve the mineral and break down the matrix. As the bone is broken down, the risedronate bound to the hydroxyapatite is released and internalized by the osteoclasts through fluid-phase endocytosis. drugbank.com

Once inside the osteoclast, risedronate exerts its powerful inhibitory effects by targeting a key enzyme in the mevalonate pathway: farnesyl pyrophosphate synthase (FPPS). drugbank.comijprajournal.compatsnap.com The inhibition of FPPS disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). patsnap.com These lipids are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac). patsnap.com The proper functioning of these proteins is vital for maintaining the osteoclast's cytoskeleton, intracellular trafficking, and the formation of the "ruffled border"—a specialized cell membrane structure essential for bone resorption. patsnap.com

By disrupting these critical cellular processes, risedronate induces osteoclast apoptosis (programmed cell death) and incapacitates their resorptive activity. drugbank.compatsnap.com This leads to a marked decrease in the number and function of osteoclasts, which in turn significantly slows down the rate of bone resorption in both trabecular and cortical bone. nih.gov Clinical studies have demonstrated this effect through the reduction of biochemical markers of bone resorption.

Table 1: Impact of Risedronate on Bone Resorption and Formation Markers

Biochemical MarkerParameter MeasuredTreatment GroupDuration of StudyPercentage Change from BaselineReference
N-telopeptide (NTX)Bone ResorptionRisedronate (5 mg/day)5 years-47.5% nih.gov
Bone-specific Alkaline Phosphatase (ALP)Bone FormationRisedronate (5 mg/day)5 years-33.3% nih.gov
Urine N-telopeptides (NTx)Bone ResorptionAlendronate (70 mg/week)12 months-52% researchgate.net
Urine N-telopeptides (NTx)Bone ResorptionRisedronate (5 mg/day)12 months-32% researchgate.net

Preservation of Bone Formation Processes

A critical aspect of risedronate's mechanism is that its potent anti-resorptive action does not come at the expense of bone quality. While it significantly reduces bone turnover, it preserves the fundamental processes of bone formation carried out by osteoblasts. nih.govpillintrip.com

Key findings from long-term studies support the preservation of bone formation:

Normal Mineralization: Despite the reduction in turnover, bone mineralization remains normal, and no treatment-associated histological abnormalities, such as osteomalacia or woven bone, have been found. nih.gov

Continuous Bone Turnover: The presence of double tetracycline labels in all biopsy specimens from a 5-year study indicates that bone turnover, although reduced, is continuous, allowing for the repair of microdamage and maintenance of bone integrity. nih.gov

Preserved Osteoblast Activity: Risedronate's mechanism does not directly target osteoblasts, thereby preserving their bone-building capacity. pillintrip.com The reduction in bone formation markers, like bone-specific alkaline phosphatase, is considered a consequence of the coupling mechanism with the reduced resorption, rather than a direct inhibition of osteoblasts. nih.gov

Improved BMU Balance: The basic multicellular unit (BMU) represents the temporary anatomical structure where bone remodeling occurs. Studies have shown that the BMU balance, the net difference between bone formed and bone resorbed within each unit, tends to improve with risedronate treatment. nih.gov

This preservation of normal bone formation processes is crucial for the long-term safety and efficacy of risedronate, ensuring that the bone that is maintained and gained is structurally sound and mechanically competent. nih.gov

Table 2: Histomorphometric Assessment of Bone Biopsies After 5 Years of Risedronate Treatment

Histomorphometric ParameterRisedronate Group (Change from Baseline)SignificanceReference
Osteoid Surface-27%Significant nih.gov
Mineralizing Surface-49%Significant nih.gov
Activation Frequency-77%Significant nih.gov

This table demonstrates the reduction in bone turnover markers, reflecting the anti-remodeling effect of risedronate, while histologic evaluation confirmed the preservation of normal bone quality.


Pharmacological Investigations of Risedronate Sodium Hemi Pentahydrate

Pharmacodynamic Profile and Biochemical Markers of Bone Turnover

Risedronate sodium hemi-pentahydrate treatment leads to decreases in the biochemical markers of bone turnover, reflecting its inhibitory action on bone resorption. medlibrary.orgnih.gov This effect is a key indicator of the drug's pharmacodynamic activity.

Markers of Bone Resorption (e.g., Deoxypyridinoline (B1589748), N-telopeptide)

Treatment with risedronate results in a notable reduction in markers of bone resorption. nih.gov Studies have demonstrated significant decreases in urinary collagen cross-linked N-telopeptide (NTx) and deoxypyridinoline (D-Pyr). medlibrary.orgnih.gov For instance, daily administration of risedronate has been shown to decrease urinary NTx by as much as 61% and urinary C-terminal telopeptide (CTx) by 73% within two weeks. nih.gov These markers are direct products of collagen breakdown during bone resorption, and their reduction signifies a decrease in osteoclastic activity. nih.govmedscape.com

Markers of Bone Formation (e.g., Bone-specific Alkaline Phosphatase)

In tandem with the reduction in resorption markers, a decrease in bone formation markers, such as bone-specific alkaline phosphatase (BSAP) and osteocalcin (B1147995), is also observed. nih.govnih.gov This is an anticipated consequence of the coupling mechanism between bone resorption and formation; as resorption is inhibited, the stimulus for new bone formation is also reduced. nih.gov Clinical studies have reported reductions in BSAP of approximately 41-42% after one year of treatment. fda.govnih.gov

Dynamics of Marker Response and Steady-State Achievement

The response of bone turnover markers to risedronate treatment follows a predictable timeline. Markers of bone resorption show a rapid decline, with decreases evident as early as 14 days after the initiation of therapy. hres.cahres.cahres.camedlibrary.orgnih.gov The reduction in bone formation markers occurs later. medlibrary.orgnih.gov A new steady-state for bone turnover markers, at a reduced level, is typically achieved within approximately six months of continuous treatment and is maintained with ongoing therapy. medlibrary.org

Interactive Table: Effect of Risedronate Sodium on Bone Turnover Markers

Marker TypeMarker NameReported ReductionTime to Effect
Bone ResorptionUrinary N-telopeptide (NTx)~60-61%Evident at 14 days
Bone ResorptionDeoxypyridinoline (D-Pyr)~28%Evident at 14 days
Bone FormationBone-specific Alkaline Phosphatase (BSAP)~41-42%Decreases evident at 3 months

Pharmacokinetic Profile and Disposition Research

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, and elimination properties.

Absorption Characteristics and Influencing Factors (e.g., Food, Divalent Cations)

The oral absorption of risedronate is relatively rapid, with peak serum concentrations (tmax) occurring approximately one hour after an oral dose. fda.govnih.govdrugbank.com However, the absolute oral bioavailability is low, estimated at about 0.63%. medlibrary.orgdrugbank.com The absorption of risedronate is significantly influenced by the presence of food and divalent cations. medcentral.comwellrx.comdrugs.com

Food: The extent of absorption is reduced by up to 55% when administered 30 minutes before a meal compared to dosing in a fasting state. medlibrary.orgdrugbank.com

Divalent Cations: Co-administration with medications or supplements containing divalent cations, such as calcium, magnesium, and iron, will interfere with the absorption of risedronate. medcentral.comdrugs.com

Interactive Table: Factors Influencing Risedronate Absorption

FactorEffect on Absorption
FoodReduces absorption by up to 55%
Divalent Cations (e.g., Calcium, Magnesium)Interferes with absorption

Distribution Pathways and Bone Affinity

Following absorption, risedronate exhibits a high affinity for hydroxyapatite (B223615) crystals in the bone, which acts as its primary site of distribution and action. patsnap.comhres.cahres.cafda.govhres.ca This strong binding to the bone mineral matrix is fundamental to its mechanism of inhibiting bone resorption. patsnap.comnih.gov Studies have shown that risedronate distributes to sites of active bone remodeling. patsnap.com While it has a strong affinity for bone, it is lower than some other bisphosphonates, which may allow for a wider distribution within the bone matrix, including cortical bone. nih.gov The initial half-life of risedronate is about 1.5 hours, but due to its strong binding to bone, it has a long terminal elimination half-life of approximately 561 hours. drugbank.com There is no evidence of systemic metabolism of risedronate. fda.gov Unabsorbed drug is eliminated unchanged in the feces, while the absorbed drug that does not bind to bone is excreted via the kidneys. fda.govnih.gov

Metabolic Stability and Excretion Pathways (Renal Clearance)

This compound exhibits notable metabolic stability, with no evidence of it being systemically metabolized within the human body. nih.govdrugs.comfda.govfda.govhres.ca The core structure of bisphosphonates, characterized by a Phosphorus-Carbon-Phosphorus (P-C-P) backbone, is inherently resistant to enzymatic and chemical hydrolysis, which prevents the molecule from being broken down. drugbank.com In vitro metabolism studies using human and animal liver preparations have confirmed the absence of systemic metabolism. fda.gov

The elimination of risedronate from the body follows two primary routes. The portion of the drug that is absorbed systemically is excreted primarily through the kidneys. fda.govhres.cadrugbank.com For the unabsorbed fraction of the oral dose, elimination occurs unchanged in the feces. hres.cadrugbank.com Following absorption, the drug's concentration profile in the serum is multi-phasic, beginning with an initial half-life of approximately 1.5 hours and a much longer terminal exponential half-life of around 480 hours. fda.govfda.govfda.gov This extended terminal half-life is thought to represent the slow dissociation of risedronate from the bone surface. fda.govfda.gov

Studies in healthy subjects have shown that approximately half of the absorbed dose is excreted in the urine within 24 hours. drugs.comfda.govhres.ca Over a 28-day period, about 85% of an intravenously administered dose is recovered in the urine. drugs.comfda.govhres.ca The mean renal clearance for risedronate has been measured at approximately 105 mL/min, with a mean total body clearance of 122 mL/min. drugs.comfda.govhres.ca The difference between total and renal clearance is primarily attributed to nonrenal clearance, which is understood to be the drug's adsorption to bone tissue. drugs.comfda.govhres.ca

Renal clearance is directly dependent on renal function. nih.gov A linear relationship exists between risedronate renal clearance and creatinine (B1669602) clearance. fda.govhres.ca In patients with impaired renal function, risedronate clearance is significantly reduced. For instance, in individuals with a creatinine clearance of approximately 30 mL/min, the renal clearance of risedronate was observed to decrease by about 70% compared to those with normal renal function. nih.govfda.govfda.govfda.gov Another study found that as creatinine clearance decreased from 120 to 20 mL/min, a corresponding 82% decrease in predicted renal clearance was observed. nih.gov

Table 1: Risedronate Clearance Parameters

ParameterValueNotes
MetabolismNo evidence of systemic metabolism nih.govdrugs.comfda.govfda.govThe P-C-P backbone is resistant to hydrolysis. drugbank.com
Primary Excretion Route (Absorbed)Renal (Urine) fda.govhres.cadrugbank.com~50% of absorbed dose excreted in urine within 24 hours. drugs.comfda.gov
Primary Excretion Route (Unabsorbed)Feces hres.cadrugbank.comDrug is eliminated unchanged. hres.ca
Mean Renal Clearance105 mL/min drugs.comfda.govhres.caBased on data from healthy subjects.
Mean Total Clearance122 mL/min drugs.comfda.govhres.caDifference from renal clearance reflects adsorption to bone. fda.govhres.ca
Clearance in Renal Impairment (CrCl ~30 mL/min)~70% decrease nih.govfda.govfda.govCompared to individuals with normal renal function.

Plasma Protein Binding Characteristics

The binding of risedronate to plasma proteins in humans is low. abbvie.ca Research consistently indicates that approximately 24% of the drug is bound to plasma proteins. nih.govdrugs.comfda.govhres.cadrugbank.com This low level of protein binding suggests a minimal potential for drug-drug interactions resulting from displacement from binding sites. abbvie.ca

Preclinical investigations involving intravenous administration of radiolabeled [14C] risedronate in rats and dogs showed that about 60% of the dose is distributed to bone tissue, with the remainder being excreted in the urine. nih.govdrugs.comfda.gov In these animal models, the uptake of risedronate into soft tissues after multiple oral doses was minimal, ranging from just 0.001% to 0.01%. fda.govfda.gov While early in vitro studies suggested potential nonlinearity in protein binding at very high concentrations, the established and consistently reported figure in human pharmacokinetic studies is approximately 24%. drugbank.comfda.gov

Table 2: Risedronate Plasma Protein Binding

ParameterValue/FindingSpecies
Plasma Protein Binding~24% nih.govdrugs.comfda.govhres.cadrugbank.comHuman
Distribution to Bone~60% of IV dose nih.govdrugs.comfda.govRat, Dog (Preclinical)
Uptake in Soft Tissues0.001% to 0.01% fda.govfda.govRat (Preclinical)

Pre Clinical Research and Translational Studies

In Vitro Models for Osteoclast Inhibition Studies

Pre-clinical evaluation of risedronate frequently employs in vitro models to elucidate its direct effects on bone cells, particularly osteoclasts. These models are crucial for understanding the molecular mechanisms underlying the compound's anti-resorptive properties. Studies have demonstrated that risedronate directly inhibits the differentiation of osteoclasts. nih.gov This has been observed in co-cultures of bone marrow cells and osteoblasts, as well as in models using bone marrow-derived macrophages (BMMs). nih.gov

In these in vitro systems, risedronate suppresses osteoclast differentiation stimulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in a dose-dependent manner, without inducing cellular toxicity. nih.gov The mechanism for this inhibition involves the downregulation of key transcription factors essential for osteoclastogenesis, such as c-Fos and nuclear factor of activated T cells c1 (NFATc1). nih.gov Risedronate is a potent inhibitor of the farnesyl pyrophosphate (FPP) synthase, a critical enzyme in the mevalonate (B85504) pathway within osteoclasts. nih.govnih.gov This inhibition prevents the production of isoprenoid lipids necessary for the post-translational modification of small GTP-binding proteins, which are vital for osteoclast function and survival. nih.gov

Furthermore, research suggests that bisphosphonates like risedronate may also prevent osteocyte apoptosis, an effect observed at concentrations lower than those required to inhibit osteoclast activity. nih.gov This anti-apoptotic effect on osteocytes and osteoblasts is thought to be mediated by the opening of Connexin 43 (Cx43) hemichannels. nih.gov Other studies using MLO-y4 osteocyte cell lines and bone marrow stromal cells have indicated that risedronate can upregulate the expression of cyclooxygenase-2 (COX-2), suggesting a potential positive effect on bone formation pathways. nih.gov

Animal Models of Bone Diseases

Animal models are indispensable for evaluating the efficacy of risedronate sodium hemi-pentahydrate in a complex biological system that mimics human bone diseases. These models allow for the assessment of the compound's effects on bone mass, structure, strength, and healing processes. Rodents, particularly rats and mice, are commonly used due to their relatively short lifespan and the ability to induce disease states that parallel human conditions like postmenopausal osteoporosis, glucocorticoid-induced osteoporosis, and age-related bone loss. nih.govnih.govmdpi.com Canine models have also been utilized to study the dose-dependent effects of risedronate on cancellous bone remodeling. nih.gov

The most prevalent animal model for studying postmenopausal osteoporosis is the ovariectomized (OVX) rodent. nih.govdrugs.com Ovariectomy induces estrogen deficiency, leading to high-turnover bone loss characterized by increased osteoclast activity, which closely resembles the bone loss seen in postmenopausal women. nih.govnih.gov In numerous studies, risedronate has demonstrated a powerful ability to prevent bone loss in OVX rats and mice. nih.govnih.gov

Other models include orchidectomized (ORX) rats to simulate male osteoporosis due to hypogonadism, where risedronate has been shown to prevent bone loss and improve bone mass. karger.com Models of glucocorticoid-induced osteoporosis, created by administering substances like prednisolone, are also used. nih.gov In these models, risedronate effectively improves the retardation of trabecular and cortical bone growth caused by the glucocorticoids. nih.gov Additionally, genetically modified models, such as mice overexpressing the Runx2 gene, which develop severe osteopenia and spontaneous fractures, have been used to show that risedronate can increase bone mass and reduce fracture incidence. nih.gov

The impact of risedronate on bone structure is extensively studied using high-resolution imaging techniques like micro-computed tomography (micro-CT) and histomorphometry. These analyses provide detailed, quantitative data on changes in both trabecular (spongy) and cortical (compact) bone.

In ovariectomized mouse models, micro-CT analysis revealed that risedronate treatment significantly increased bone mineral density (BMD) and bone volume fraction (BV/TV) compared to untreated OVX controls. nih.gov Specifically, treatment led to a higher trabecular number (Tb.N) and lower trabecular separation (Tb.Sp), indicating a more robust and well-connected trabecular network. nih.gov Histological analysis confirmed these findings, showing increased BV/TV and a reduced number of osteoclasts on the bone surface. nih.gov Similar protective effects on microarchitecture have been observed in models of radiation-induced bone loss, where risedronate prevented the loss of bone volume and connectivity. nih.gov In glucocorticoid-treated rats, risedronate was found to improve decreases in bone cross-sectional area and bone mineral content in the mandible. nih.gov

Table 1: Effects of Risedronate on Bone Microarchitectural Parameters in Ovariectomized (OVX) Mice Femora (Compared to Untreated OVX Group)
ParameterReported Change with RisedronateSource
Bone Mineral Density (BMD)+29% nih.gov
Bone Volume / Total Volume (BV/TV)+24% nih.gov
Trabecular Number (Tb.N)+51% nih.gov
Trabecular Separation (Tb.Sp)-40% nih.gov

A critical outcome in pre-clinical studies is the effect of a compound on the mechanical integrity of bone. Biomechanical strength assessments are performed to determine if the observed improvements in bone mass and microarchitecture translate into enhanced bone strength and resistance to fracture. These tests often involve subjecting bones, such as the femur or vertebrae, to controlled forces until they break.

In orchidectomized rats, a model for male osteoporosis, risedronate treatment not only restored bone volume but also improved biomechanical properties, including an increase in maximum shear stress. karger.com Studies in OVX rats have also shown that prophylactic administration of risedronate helps maintain bone strength in long bones and vertebrae compared to untreated controls. nih.gov In a rat model of high-turnover renal osteodystrophy, risedronate treatment partially attenuated the deterioration of cortical biomechanical properties. nih.gov

Table 2: Findings from Biomechanical Assessments of Risedronate in Animal Models
Animal ModelBone AnalyzedBiomechanical FindingSource
Orchidectomized RatsFemurIncreased maximum shear stress karger.com
Ovariectomized RatsLong bones and vertebraeHigher bone strength compared to controls nih.gov
Osteoporotic Fracture RatsFemur (Callus)Improved structural strength and mechanical index of newborn callus nih.gov

The influence of potent anti-resorptive agents like risedronate on the process of fracture healing is a key area of investigation, as bone remodeling is an integral part of this repair process. Studies using animal models of fracture have yielded nuanced results.

In a study using an osteoporotic rat model with femoral fractures, risedronate was observed to promote callus formation and accelerate fracture healing during the first three weeks post-fracture. nih.gov However, the same study noted that treatment delayed the healing process in the subsequent three weeks. nih.gov During the early phase, risedronate increased the bone mineral density of the fracture site. nih.gov By the seventh week, it was associated with an increased density and connection of bone trabeculae and a thicker bone cortex compared to untreated osteoporotic rats. nih.gov Other research in a rabbit critical-size defect model found that locally administered risedronate combined with an autogenous bone graft had an anti-resorptive effect on the graft in the early period and induced new bone formation in the late period, enhancing the osteoconductive properties of the graft. nih.gov

Insights into Soft Tissue Distribution and Retention

Understanding the pharmacokinetics, particularly the distribution and retention of risedronate in various tissues, is essential. Pre-clinical studies in rats and dogs using radiolabeled ([14C]) risedronate provide key insights into its biodistribution. Following intravenous administration, risedronate shows a high affinity for bone tissue. drugs.comnih.govfda.gov

Approximately 60% of an administered dose is distributed to the bone, where it binds to hydroxyapatite (B223615) crystals. drugs.comnih.govfda.gov The remainder of the dose is primarily excreted unchanged in the urine. nih.govfda.gov Crucially, the uptake of risedronate in soft tissues is minimal. nih.govfda.govfda.gov After multiple oral doses in rats, the concentration of risedronate in soft tissues was found to be extremely low, in the range of 0.001% to 0.01%. nih.govfda.govfda.gov This demonstrates a high degree of specificity for bone tissue, with very limited and transient retention in non-skeletal tissues. There is no evidence that risedronate undergoes systemic metabolism. fda.gov

Clinical Efficacy and Outcome Research

Efficacy in Postmenopausal Osteoporosis

In postmenopausal women, risedronate has demonstrated significant efficacy in reducing the risk of osteoporotic fractures and increasing bone density at key skeletal sites.

Clinical trials have consistently shown that risedronate provides rapid and sustained protection against new vertebral fractures in postmenopausal women with established osteoporosis. The Vertebral Efficacy with Risedronate Therapy (VERT) program, comprising two large-scale, randomized, placebo-controlled studies (VERT-North America and VERT-Multinational), provided foundational evidence for its antifracture efficacy. nih.govtandfonline.com

In the VERT-North America (VERT-NA) trial, treatment with risedronate for three years reduced the cumulative incidence of new vertebral fractures by 41% compared to placebo. nih.govresearchgate.net Notably, a significant reduction in fracture risk was observed within the first year of treatment, with a 65% decrease compared to the control group. nih.govresearchgate.net The VERT-Multinational (VERT-MN) study yielded similar results, showing a 49% risk reduction for new vertebral fractures over three years. nih.gov The antifracture effect was evident early, with a 61% risk reduction seen after just one year. nih.gov

A pooled analysis of data from the VERT trials, involving 3,684 postmenopausal women, further solidified these findings. After one year of treatment, risedronate reduced the risk of new vertebral fractures by 62% and the risk of developing multiple new vertebral fractures by 90% compared to placebo. nih.govoup.com This rapid onset of action is particularly beneficial for patients at high risk of imminent fractures. nih.govnih.gov

Vertebral Fracture Risk Reduction with Risedronate in Postmenopausal Women (VERT Trials)
TrialDurationRelative Risk Reduction (vs. Placebo)Reference
VERT-North America1 Year65% nih.govresearchgate.net
VERT-North America3 Years41% nih.govresearchgate.net
VERT-Multinational1 Year61% nih.gov
VERT-Multinational3 Years49% nih.gov
Pooled VERT Data1 Year62% nih.gov

The efficacy of risedronate extends to non-vertebral fractures, which are a major cause of morbidity. In the VERT-NA study, treatment with risedronate over three years led to a 39% reduction in the risk of non-vertebral osteoporotic fractures compared to placebo. nih.govtandfonline.comwright.edu

A pooled analysis of four large, placebo-controlled studies confirmed that risedronate significantly reduces the incidence of non-vertebral fractures, with the effect appearing as early as six months into therapy. nih.gov After one year, the risk of non-vertebral fractures was reduced by 74%. nih.gov Furthermore, a post-hoc analysis of data from four trials focusing on postmenopausal women with osteopenia (low bone mass not yet at the level of osteoporosis) found that risedronate reduced the risk of fragility fractures by 73% over three years. d-nb.inforesearchgate.net

The benefit was most pronounced in specific subgroups. In women aged 70 to 79 with confirmed osteoporosis, risedronate reduced the risk of hip fracture by 40%. nih.govccjm.org This effect was even greater in women within that age group who had both osteoporosis and at least one pre-existing vertebral fracture, where the risk of hip fracture was reduced by 60%. nih.gov A subsequent post-hoc analysis focusing on women up to 100 years of age with established osteoporosis (defined by low BMD and a prior vertebral fracture) found that risedronate significantly reduced hip fracture incidence by 46% over three years. nih.gov

Hip Fracture Risk Reduction with Risedronate in Postmenopausal Women (HIP Study)
Patient PopulationDurationRelative Risk Reduction (vs. Placebo)Reference
Overall Population3 Years30% nih.gov
Ages 70-79 with Confirmed Osteoporosis3 Years40% nih.govccjm.org
Ages 70-79 with Osteoporosis and a Prior Vertebral Fracture3 Years60% nih.gov
Ages 70-100 with Established Osteoporosis3 Years46% nih.gov

Consistent with its anti-fracture efficacy, risedronate produces significant increases in bone mineral density (BMD) at skeletal sites composed of both trabecular and cortical bone. In the VERT-NA trial, after three years of treatment, women receiving risedronate showed a 5.4% increase in lumbar spine BMD and a 1.6% increase at the femoral neck, compared with a 1.1% increase and a 1.2% loss, respectively, in the placebo group. nih.govresearchgate.net Significant increases were also observed at the femoral trochanter (3.3% vs. -0.7%) and the midshaft of the radius (0.2% vs. -1.4%). nih.govresearchgate.net

These increases in BMD begin rapidly, with significant gains at the spine and hip observed within just six months of starting therapy. nih.govoup.com In studies of early postmenopausal women with normal or low bone mass, daily risedronate treatment for two years increased lumbar spine BMD by 5.7% relative to placebo and trochanteric BMD by 5.4% relative to placebo, while maintaining bone mass at the femoral neck where the placebo group experienced loss. nih.govoup.com

Mean Percent Change in Bone Mineral Density (BMD) After 3 Years (Risedronate vs. Placebo)
Skeletal SiteRisedronate GroupPlacebo GroupReference
Lumbar Spine+5.4%+1.1% nih.govresearchgate.net
Femoral Neck+1.6%-1.2% nih.govresearchgate.net
Femoral Trochanter+3.3%-0.7% nih.govresearchgate.net

Efficacy in Male Osteoporosis

Osteoporosis in men is a significant clinical problem, and research has confirmed the efficacy of risedronate in this population. nih.govdovepress.com

In a 2-year, open-label, prospective trial involving men with primary or secondary osteoporosis, daily risedronate treatment significantly reduced the incidence of new vertebral fractures by 61% compared to a control group. researchgate.netnih.gov The study also demonstrated a significant reduction in the risk of non-vertebral fractures (11.8% in the risedronate group vs. 22.3% in the control group). researchgate.netnih.gov The reduction in vertebral fracture risk was sustained over the two years of the study. nih.gov

A meta-analysis of randomized clinical trials further supports these findings, demonstrating that risedronate significantly lowers the risk of vertebral fractures in men. providence.org Alongside fracture reduction, risedronate treatment leads to significant improvements in bone mineral density in men. The 2-year study showed that risedronate increased BMD by 6.5% at the lumbar spine, 3.2% at the femoral neck, and 4.4% at the total hip, compared to smaller increases in the control group. researchgate.netnih.gov

Efficacy of Risedronate in Men with Osteoporosis (2-Year Study)
OutcomeRelative Risk Reduction (vs. Control)Reference
New Vertebral Fractures61% researchgate.netnih.gov
Non-Vertebral Fractures47% (approx.) researchgate.netnih.gov

Bone Mineral Density Improvement

Risedronate has consistently demonstrated its ability to increase bone mineral density (BMD) in various clinical settings. nih.govla-press.org In postmenopausal women with osteopenia, a 24-month trial showed that those receiving risedronate experienced a significant mean increase in lumbar spine BMD of 4.49%, while the placebo group showed no change. nih.gov Similarly, significant increases were observed in total proximal femur BMD. nih.gov

A two-year study involving 111 women in early menopause found that risedronate increased vertebral bone density by 1.4% and femoral trochanter density by 2.6%, compared to a decrease in both sites for the placebo group. nih.gov Even after treatment cessation for one year, women who had taken risedronate maintained a higher vertebral bone density compared to those who had received the placebo. nih.gov

Further studies have confirmed these findings. A two-year study of postmenopausal women with osteoporosis reported a mean percent change in lumbar spine BMD of 3.9% in the daily group and 4.2% in the once-a-month group. researchgate.net A five-year extension of a placebo-controlled study showed a mean increase from baseline in lumbar spine BMD of 9.3% over the five years. nih.gov

Table 1: Impact of Risedronate on Bone Mineral Density (BMD)

Study PopulationDurationBMD Change (Lumbar Spine)BMD Change (Femoral)Source
Late-postmenopausal women with osteopenia24 months+4.49%Significant increase nih.gov
Early menopausal women2 years+1.4%+2.6% (trochanter) nih.gov
Postmenopausal women with osteoporosis2 years+3.9% to +4.2%Data not specified researchgate.net
Osteoporotic women (extension study)5 years+9.3%Maintained or increased nih.gov
Men with primary osteoporosis2 years+4.5%Data not specified nih.gov

Efficacy in Glucocorticoid-Induced Osteoporosis

Risedronate has proven effective in managing glucocorticoid-induced osteoporosis (GIO), a common secondary cause of osteoporosis. nih.govnih.gov Clinical studies have shown that risedronate can significantly increase BMD in patients receiving long-term corticosteroid therapy. la-press.orgnih.gov

In a 12-month, double-blind study of men and women on high-dose oral corticosteroids, patients receiving risedronate showed a mean BMD increase of 2.9% at the lumbar spine, 1.8% at the femoral neck, and 2.4% at the trochanter. nih.gov In contrast, the control group only maintained their baseline BMD. nih.gov Another multicenter trial focusing on patients with GIO and rheumatoid arthritis found that risedronate treatment resulted in a significantly greater increase in lumbar spine BMD (3.49%) compared to placebo (0.12%) over six months. nih.gov

Prevention of Vertebral Fractures in Glucocorticoid Users

A key outcome in the management of GIO is the prevention of fractures. Research indicates that risedronate significantly reduces the risk of vertebral fractures in this patient population. nih.govyoutube.com One study demonstrated a 70% reduction in the incidence of vertebral fractures in the combined risedronate treatment groups relative to placebo over 12 months. nih.govnih.gov This rapid action highlights its protective effect early in the course of treatment for patients on corticosteroids. nih.gov

Efficacy in Paget's Disease of Bone

Risedronate is an effective short-term treatment for Paget's disease of bone, a condition characterized by abnormal bone remodeling. nih.govmedlineplus.govaafp.org Studies show significant reductions in biochemical markers of disease activity, such as serum alkaline phosphatase (ALP) and urinary hydroxyproline/creatinine (B1669602). nih.gov

In a multicenter study, two 84-day treatment cycles of risedronate resulted in mean decreases in serum ALP of 65.7% and 69.1%, respectively. nih.gov Normalization of serum ALP was achieved in 53.8% of patients over the course of the study. nih.gov A dose-response study confirmed that higher doses led to a greater and faster reduction in ALP excess, with a 30 mg dose being the most effective. nih.gov Histological evaluation has shown that bone formed during treatment is normal lamellar bone, not the woven, pagetic bone, without evidence of osteomalacia. nih.gov

Effects on Bone Lesions and Clinical Symptoms

Beyond biochemical markers, risedronate has been shown to improve the physical manifestations of Paget's disease. Radiographic assessments have demonstrated improvement in pagetic bone lesions. nih.gov In one study, between baseline and 6 months, radiographs of 16 out of 26 patients showed improvement, with improvements noted in various skeletal sites, including the tibia, femur, and pelvis. nih.gov Of nine lesions with osteolytic fronts in weight-bearing bones, seven improved within 6 months. nih.gov

Furthermore, a significant number of patients report a decrease in bone pain associated with the disease. aafp.orgnih.gov This symptomatic relief, combined with the positive changes in bone structure and biochemistry, underscores the comprehensive efficacy of risedronate in treating Paget's disease. nih.gov

Table 2: Efficacy of Risedronate in Paget's Disease of Bone

Efficacy ParameterStudy FindingSource
Serum Alkaline Phosphatase (ALP) Reduction65.7% to 69.1% mean decrease after treatment cycles. nih.gov
ALP NormalizationAchieved in 53.8% of patients. nih.gov
Radiographic Improvement16 of 26 patients showed improved bone lesions at 6 months. nih.gov
Pain ReductionSignificant decrease in pagetic bone pain reported. nih.gov

Long-Term Efficacy and Persistence of Therapeutic Effects

The long-term benefits of risedronate have been established through extension studies. nih.govnih.gov After an initial three-year trial, a two-year extension study demonstrated that the positive effects of risedronate on BMD and fracture risk are maintained with continued treatment. nih.gov Over five years, the risk of new vertebral fractures was significantly reduced, and the increases in spine and hip BMD were sustained or enhanced. nih.gov

The persistence of risedronate's effects after treatment cessation is also a key consideration. While it effectively reduces bone turnover by about 50%, these markers tend to return to baseline within 12 months of stopping the medication. nih.gov This differs from some other bisphosphonates and influences considerations for long-term treatment strategies. nih.govyoutube.com

Extended Treatment Durations and Fracture Protection

Extended treatment with risedronate provides sustained fracture protection. nih.gov In a five-year study, the risk of new vertebral fractures was reduced by 59% during years four and five, consistent with the 49% reduction seen in the first three years. nih.gov This demonstrates that the anti-fracture efficacy does not wane with prolonged use up to five years. nih.gov

However, the concept of a "drug holiday" after long-term use (typically 3-5 years) has been explored. firstwordpharma.comdrugs.com Comparative studies suggest that while both risedronate and alendronate offer protection during a treatment break, there may be a small increase in hip fracture risk with risedronate after approximately two years of cessation compared to alendronate. firstwordpharma.commedicom-publishers.comutoronto.ca This highlights the importance of periodic re-evaluation of fracture risk for patients who discontinue therapy. drugs.com

Sustained Bone Mineral Density Gains

The therapeutic effect of Risedronate sodium hemi-pentahydrate on bone mineral density (BMD) is not only significant but also sustained over long-term treatment. Clinical studies have consistently demonstrated that the initial increases in BMD are maintained and even augmented with continued use.

A landmark 5-year, placebo-controlled study extension found that the increases in spine and hip BMD observed in the first three years of risedronate treatment were either maintained or further increased with an additional two years of therapy. nih.gov Over the full five years, patients receiving risedronate experienced a mean increase from baseline in lumbar spine BMD of 9.3%. nih.gov This long-term efficacy has been noted in protocol extensions for up to seven years, confirming the durability of its effect on bone density at both the lumbar spine and femoral levels. nih.gov

Research has also validated its effectiveness in specific patient populations, such as men undergoing corticosteroid therapy. In a one-year study, men treated with risedronate showed significant BMD increases of 4.8% at the lumbar spine, 2.1% at the femoral neck, and 2.6% at the femoral trochanter compared to their baseline values. nih.gov

The table below summarizes the sustained gains in Bone Mineral Density observed in key clinical trials.

Table 1: Sustained Bone Mineral Density (BMD) Gains with Risedronate Treatment

Study Population Duration Skeletal Site Mean % Increase in BMD Citation(s)
Postmenopausal Women 5 Years Lumbar Spine 9.3% nih.gov
Late-Postmenopausal Women with Osteopenia 24 Months Lumbar Spine 4.49% nih.gov
Men on Corticosteroid Therapy 1 Year Lumbar Spine 4.8% nih.gov
Men on Corticosteroid Therapy 1 Year Femoral Neck 2.1% nih.gov

Efficacy in Diverse Patient Cohorts

The clinical utility of this compound extends across various patient demographics, including the elderly and those with renal insufficiency, who are often at the highest risk for osteoporotic fractures.

Geriatric Patient Populations

Risedronate has demonstrated significant efficacy in elderly patients, a population heavily burdened by osteoporosis and its consequences. A post-hoc analysis of pivotal studies focused on women aged 80 and older with pre-existing vertebral fractures revealed a remarkable 81% reduction in the incidence of new vertebral fractures after just one year of treatment. researchgate.net Another study targeting a cohort of women aged 70 to 79 with established osteoporosis found that risedronate treatment reduced the risk of hip fractures by 41% compared to placebo over three years. nih.gov

A pooled analysis of data from three separate trials further substantiated these findings, showing that risedronate conferred a statistically significant reduction in the risk of vertebral fractures among osteoporotic women aged 80 years and older. researchgate.net While some comprehensive studies, like the Hip Intervention Program (HIP), showed a reduced risk of hip fractures in women aged 70-79, they did not find the same effect for hip fractures in the cohort older than 80. researchgate.net However, for vertebral fractures, the evidence in the very elderly remains robust. researchgate.net These studies affirm that reducing bone resorption is an effective therapeutic strategy, even in the oldest old. researchgate.net

Table 2: Efficacy of Risedronate in Geriatric Patient Populations

Patient Cohort Duration Outcome Result Citation(s)
Women ≥ 80 years with prevalent vertebral fractures 1 Year Vertebral Fracture Risk 81% reduction researchgate.net
Women 70-79 years with osteoporosis 3 Years Hip Fracture Risk 41% reduction nih.gov

Patients with Varying Renal Function

The efficacy and safety of risedronate have been evaluated in patients with various degrees of renal impairment, a common comorbidity in the osteoporotic population. Although bisphosphonates are cleared by the kidneys, studies show that risedronate maintains its effectiveness in patients with mild to moderate chronic kidney disease (CKD).

A post-hoc analysis of three Japanese Phase III trials, including 852 subjects, demonstrated that risedronate led to significant increases in lumbar spine BMD and inhibition of bone turnover markers after 48 weeks. infona.plnih.gov These effects were consistent across patient subgroups with estimated glomerular filtration rates (eGFR) from ≥30 to <90 mL/min/1.73 m², indicating that the therapeutic effect was comparable to patients without CKD. infona.plnih.gov

Furthermore, a large pooled analysis of nine clinical trials involving nearly 10,000 women examined the use of risedronate in patients with age-related reduced renal function. uspharmacist.comresearchgate.net The findings showed that risedronate was safe and effective in preserving BMD and reducing the incidence of vertebral fractures across mild, moderate, and even severe categories of renal impairment (creatinine clearance [CrCl] as low as <30 mL/min). uspharmacist.comresearchgate.net Specifically, in patients with CrCl between 15 and 30 mL/min, risedronate treatment resulted in a 4.23% increase in lumbar spine BMD, while the placebo group experienced a loss in BMD. nih.gov Despite these findings, risedronate is generally not recommended for patients with severe renal impairment (CrCl <30 mL/min) due to limited clinical experience in this specific group. nih.gov Pharmacokinetic studies confirm that while risedronate clearance is reduced in renal impairment, dose adjustments are generally not considered necessary for patients with mild to moderate conditions (CrCl >20 mL/min). researchgate.net

Table 3: Efficacy of Risedronate in Patients with Renal Impairment

Study/Analysis Patient Population Key Finding Citation(s)
Post-hoc analysis of 3 Japanese trials Patients with eGFR ≥30 to <90 mL/min/1.73 m² Significant increase in lumbar spine BMD, similar to patients without CKD. infona.pl, nih.gov
Pooled analysis of 9 clinical trials (Miller et al.) Women with mild, moderate, and severe renal impairment (CrCl <80 mL/min) Risedronate effectively preserved BMD and reduced vertebral fracture incidence. uspharmacist.com, researchgate.net
Sub-analysis of Miller et al. Patients with CrCl 15–30 mL/min 4.23% increase in lumbar spine BMD with risedronate vs. a decrease with placebo. nih.gov

Clinical Safety and Tolerability Investigations

Gastrointestinal System Adverse Events and Management Strategies

Adverse events related to the gastrointestinal (GI) system are among the most frequently reported side effects associated with risedronate sodium hemi-pentahydrate. patsnap.comwebmd.com

Risedronate sodium, like other bisphosphonates, has the potential to cause irritation to the upper gastrointestinal mucosa. webmd.comjwatch.org This can manifest as esophagitis, esophageal ulcers, or gastric ulcers. webmd.comdrugs.com In some instances, this irritation can lead to more severe complications such as bleeding or the formation of esophageal strictures. webmd.comdrugs.com To mitigate the risk of esophageal irritation, specific administration instructions are crucial. patsnap.com

Endoscopic studies have been conducted to compare the effects of different bisphosphonates on the upper GI mucosa. One study found that gastric ulcers were observed in 4% of patients taking risedronate, compared to 13% of those taking alendronate. jwatch.org However, the rates of esophageal and duodenal mucosal damage were similar between the two groups. jwatch.org Another study reported that the incidence of upper gastrointestinal mucosal injury in patients taking risedronate was 12.1%. nih.gov

A pooled analysis of nine multicenter, randomized, double-blind, placebo-controlled studies indicated that daily treatment with 5 mg of risedronate sodium was not associated with an increased frequency of adverse GI tract effects, even in high-risk patients. nih.gov The study found that 29.8% of patients in the risedronate group reported upper GI tract adverse events, which was comparable to the 29.6% reported in the placebo group. nih.gov

Specific gastrointestinal complaints are commonly reported with risedronate use. The most frequent of these include dyspepsia, abdominal pain, diarrhea, and nausea. drugs.comwww.nhs.uk

In clinical trials, the incidence of these events has been quantified. For instance, very common gastrointestinal side effects (occurring in 10% or more of patients) include constipation (up to 12.9%), diarrhea (up to 10.8%), dyspepsia (up to 10.8%), and nausea (up to 10.5%). drugs.com Common side effects (occurring in 1% to 10% of patients) include abdominal pain, vomiting, and gastritis. drugs.com

The following table summarizes the incidence of common gastrointestinal complaints from clinical trial data.

Adverse EventRisedronate 5 mg daily (%)Placebo (%)
Dyspepsia10.810.6
Abdominal PainNot specified in this comparisonNot specified in this comparison
Diarrhea10.810.0
Nausea10.5Not specified in this comparison
Constipation12.912.2
Source: ACTONEL® (risedronate sodium) tablets prescribing information fda.gov

In a separate study comparing daily and weekly dosing of risedronate, the incidence of gastrointestinal adverse events was similar between the two groups. Dyspepsia was reported in 7.6% of patients on the weekly dose versus 6.9% on the daily dose, and abdominal pain was reported in 7.6% and 7.3%, respectively. drugs.com

Musculoskeletal System Adverse Events

Musculoskeletal pain is a recognized adverse event associated with risedronate therapy. patsnap.comwebmd.com

Pain in the joints (arthralgia) and muscles (myalgia) are frequently reported side effects. drugs.comdrugs.com Arthralgia has been reported as a very common side effect, affecting up to 23.7% of patients in some studies. drugs.com Myalgia, back pain, and bone pain are also common. drugs.comdrugs.com

The table below presents the incidence of musculoskeletal adverse events in clinical trials comparing risedronate with a placebo.

Adverse EventRisedronate 5 mg daily (%)Placebo (%)
Arthralgia23.722.1
Myalgia6.76.2
Back Pain28.026.1
Bone Pain5.34.8
Source: ACTONEL® (risedronate sodium) tablets prescribing information fda.gov

Severe and occasionally incapacitating bone, joint, or muscle pain has been reported in patients taking bisphosphonates, with the onset of symptoms ranging from one day to several months after starting treatment. fda.gov In some cases, these symptoms may recur if the patient is rechallenged with the same or another bisphosphonate. fda.gov

Long-term use of bisphosphonates, including risedronate, has been associated with a rare but serious adverse event: atypical femoral fractures. patsnap.comnih.govnih.gov These fractures occur in the subtrochanteric region or the diaphysis of the femur and can happen with minimal or no trauma. patsnap.comresearchgate.net Patients may experience prodromal pain in the thigh or groin for weeks or months before the fracture occurs. researchgate.netosteoporosis.ca

While the association between bisphosphonate use and atypical fractures is a subject of ongoing research, evidence suggests an increased risk with prolonged therapy. nih.gov However, these fractures have also been observed in patients who have never taken bisphosphonates. nih.gov It is important to note that the absolute risk of atypical fracture is low, and for many patients, the benefits of bisphosphonate therapy in preventing common osteoporotic fractures outweigh this risk. osteoporosis.ca

Ophthalmological Adverse Events

Ophthalmological adverse events have been reported in patients receiving risedronate, although they are considered rare. patsnap.comnih.gov These can include a variety of signs and symptoms affecting the eye. nih.gov

A prescription-event monitoring study in England followed up on 178 ophthalmological events in patients taking risedronate. nih.gov Of these, 19 events were assessed as possibly or probably related to the drug. nih.gov The most frequently reported events were dry eye, sore eye, and conjunctivitis. nih.gov Other reported inflammatory conditions of the eye included iritis and episcleritis. nih.gov The time to onset of these symptoms ranged from 7 days to 5 months. nih.gov

Other reported eye-related side effects include blurred vision and eye pain. patsnap.com In postmarketing reports, cases of iritis and uveitis have been noted. fda.gov

Rare Systemic Adverse Events and Monitoring

Hypersensitivity and skin reactions have been reported with risedronate use, ranging from common to very rare and severe. fda.govrxlist.com Allergic reactions are considered a common side effect, occurring in 1% to 10% of users. drugs.com More specifically, rash has been reported in 3-4% of cases and pruritus (itching) in 2%. nih.gov

Severe cutaneous adverse reactions are rare but have been documented in post-marketing reports. fda.gov These include angioedema (swelling under the skin), generalized rash, and bullous skin reactions. fda.govrxlist.com The most severe, though very rare, reactions reported include Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). rxlist.comnih.gov The FDA's Adverse Event Reporting System (AERS) database contains five reported cases of SJS and two cases of TEN associated with risedronate. nih.gov In rare instances, a serious allergic reaction known as anaphylaxis can occur, which requires immediate medical attention. www.nhs.uk

Table 2: Reported Hypersensitivity Reactions to Risedronate

Reaction TypeReported Frequency/ContextSource
Allergic Reactions (general)Common (1% to 10%) drugs.com
Rash3-4% of cases nih.gov
Pruritus (Itching)2% of cases nih.gov
AngioedemaPost-marketing reports fda.govrxlist.comdrugs.com
Generalized RashPost-marketing reports fda.govrxlist.comdrugs.com
Bullous Skin ReactionsPost-marketing reports fda.govrxlist.comdrugs.com
Stevens-Johnson Syndrome (SJS)Very rare; Post-marketing reports rxlist.comnih.gov
Toxic Epidermal Necrolysis (TEN)Very rare; Post-marketing reports rxlist.comnih.gov
AnaphylaxisRare www.nhs.ukdrugs.com

Risedronate's impact on hepatic function is minimal, as the drug is not metabolized by the liver and does not affect the cytochrome P450 enzyme system. nih.govclevelandclinicmeded.com Consequently, dosage adjustments are not considered necessary for patients with hepatic impairment. clevelandclinicmeded.com

However, rare cases of abnormalities in hepatic cytolysis tests have been reported. nih.gov The U.S. National Institute of Diabetes and Digestive and Kidney Diseases' LiverTox database assigns risedronate a likelihood score of "D," indicating it is a possible rare cause of clinically apparent liver injury. nih.gov The mechanism for such injury is thought to be idiosyncratic rather than a direct toxic effect. nih.gov It has also been noted that in most post-marketing reports of hepatic disorders, patients were concurrently using other medications known to cause liver issues. drugs.com

Risedronate therapy can induce transient changes in mineral metabolism. A slight and temporary decrease in serum calcium and phosphate (B84403) levels has been observed in some patients. nih.gov These effects are consistent with the drug's mechanism of action, which inhibits bone resorption. Hypocalcemia (low blood calcium) has been reported, and it is recommended that any pre-existing hypocalcemia be corrected before initiating treatment. drugs.comnih.gov Patients may experience symptoms of low calcium such as muscle spasms or tingling sensations. www.nhs.uk

In response to the decrease in serum calcium, a compensatory, transient increase in serum parathyroid hormone (PTH) levels is often observed. nih.govnih.gov Studies in patients with Paget's disease and primary hyperparathyroidism have documented these temporary decreases in calcium and phosphorus, accompanied by transient increases in PTH. nih.govnih.gov

Table 3: Effects of Risedronate on Key Electrolytes and Hormones

ParameterObserved EffectSource
Serum CalciumTransient decrease; Hypocalcemia reported nih.govnih.govnih.gov
Serum PhosphateTransient decrease nih.govnih.gov
Parathyroid Hormone (PTH)Transient increase (compensatory) nih.govnih.govnih.gov

Safety Profile in Specific Patient Populations

The safety of risedronate has been evaluated in several specific patient groups:

Renal Impairment : Risedronate is not recommended for use in patients with severe renal impairment, defined as a creatinine (B1669602) clearance of less than 30 mL/min. clevelandclinicmeded.commedscape.com However, one retrospective analysis found that the medication did not significantly impact renal function in patients with mild to moderate impairment or those with risk factors for it. nih.gov

Elderly Patients : Clinical studies have not identified any geriatric-specific issues that would limit the utility of risedronate in the elderly population. mayoclinic.org

Men : Risedronate has been shown to be safe and effective in men for treating primary and corticosteroid-induced osteoporosis. nih.gov

Pediatric Population : The use of risedronate is not indicated in children, as its safety and efficacy have not been established in this age group. mayoclinic.org

Pregnancy and Breastfeeding : Risedronate is generally not considered suitable for individuals who are pregnant or breastfeeding. www.nhs.uktheros.org.uk There is a lack of adequate studies to determine the risk to an infant during breastfeeding. mayoclinic.org

Patients with Gastrointestinal (GI) Conditions : While risedronate is contraindicated in patients with certain esophageal abnormalities, one study noted that among patients with active upper GI disease at baseline, the incidence of adverse GI events was similar between the risedronate and placebo groups. rxlist.comtheros.org.uk

Pediatric Studies (e.g., Osteogenesis Imperfecta)

The use of risedronate in pediatric populations has been formally investigated, particularly in children and adolescents with osteogenesis imperfecta (OI), a genetic disorder characterized by brittle bones.

A key multicenter, randomized, double-blind, placebo-controlled trial assessed the safety and efficacy of oral risedronate in 147 children aged 4 to 15 years with OI and an elevated fracture risk. nih.govsmgg.es In this study, 97 participants were assigned to receive risedronate and 50 to a placebo for one year. smgg.es The study found that risedronate was generally well-tolerated. nih.govsmgg.es The adverse event profiles were similar between the risedronate and placebo groups, which included the frequency of upper-gastrointestinal and musculoskeletal adverse events. smgg.es Over the course of the initial year, clinical fractures occurred in 31% of patients in the risedronate group compared to 49% in the placebo group. nih.gov During a two-year open-label extension phase where all children received risedronate, the safety profile remained consistent. smgg.es

Another single-center, randomized, double-blind, placebo-controlled trial focused on 26 children and adolescents (aged 6.1 to 17.7 years) with mild osteogenesis imperfecta type I. nih.gov Participants were randomized to receive either risedronate or a placebo for two years. nih.gov Regarding safety, this study concluded that risedronate was generally well-tolerated, with a similar incidence of clinical or laboratory adverse experiences between the treatment and placebo groups. nih.gov

These studies provide a foundation for understanding the tolerability of risedronate in a pediatric population with a significant underlying bone disease. The consistent finding across these trials is a tolerability profile comparable to that of placebo.

Interactive Data Table: Overview of Key Pediatric Risedronate Studies in Osteogenesis Imperfecta

Study CharacteristicMulticenter Trial nih.govsmgg.esSingle-Center Trial nih.gov
Number of Participants 14726
Age Range 4-15 years6.1-17.7 years
Study Design Randomized, double-blind, placebo-controlledRandomized, double-blind, placebo-controlled
Initial Treatment Duration 1 year2 years
Key Tolerability Finding Adverse event profiles were similar between risedronate and placebo groups. smgg.esIncidence of clinical or laboratory adverse experiences was similar between treatment groups. nih.gov

Older Adults and Frail Patients

The safety and tolerability of risedronate have been extensively studied in older adults, a population at high risk for osteoporosis and fractures. Specific analyses have focused on the very old and those with comorbidities that may contribute to frailty.

A pooled analysis of data from three randomized, double-blind, controlled trials specifically examined the safety of risedronate in 1,392 osteoporotic women aged 80 and older. nih.gov In this cohort, 704 women received 5 mg of risedronate daily for up to three years, while 688 received a placebo. nih.gov The study concluded that risedronate was well-tolerated in this very old population, demonstrating a safety profile that was comparable to that of the placebo group. nih.gov

A population-based retrospective cohort study of long-stay nursing home residents, a population generally considered frail, compared the safety of bisphosphonates (including risedronate) to calcitonin. nih.govresearchgate.net The matched cohort included 5,209 new bisphosphonate users and an equal number of calcitonin users, with a mean age of 85 years. nih.govresearchgate.net The study found that the rates of severe esophagitis events were similar between the two groups. nih.govresearchgate.net

The tolerability of risedronate in general clinical practice, which includes a significant proportion of older patients, has also been reviewed. While upper gastrointestinal adverse events can occur, pooled data from nine multicenter, randomized, placebo-controlled studies indicated that the frequency of these events with risedronate was not significantly different from placebo, even in patients with a history of gastrointestinal disease or those using nonsteroidal anti-inflammatory drugs. nih.gov

Interactive Data Table: Tolerability of Risedronate in Older Adult Populations

Study PopulationKey Tolerability/Safety FindingReference
Osteoporotic Women Aged ≥80 Risedronate was well-tolerated with a safety profile comparable to placebo over 3 years. nih.gov
Osteoporotic Women with Renal Impairment Incidences of overall and renal-related adverse events were similar to placebo across mild, moderate, and severe renal impairment. karger.comnih.gov
Frail Nursing Home Residents (Bisphosphonates) Similar rates of hospitalized esophagitis events compared to calcitonin users. nih.govresearchgate.net
General Postmenopausal Osteoporosis Frequency of upper GI adverse events was not significantly different from placebo, even in high-risk patients. nih.gov

Drug Interactions and Concomitant Therapies Research

Interactions with Divalent Cations (Calcium, Antacids) and Absorption

The oral bioavailability of risedronate sodium is significantly impacted by the concomitant administration of substances containing polyvalent cations, particularly divalent cations such as calcium, magnesium, and aluminum. These ions interfere with the absorption of risedronate in the gastrointestinal tract. drugs.comdrugs.com

Products such as calcium supplements, antacids, and preparations containing magnesium or iron can bind with risedronate, forming complexes that are poorly absorbed. www.nhs.ukgoodrx.com This interaction substantially reduces the amount of risedronate that enters the systemic circulation, potentially compromising its therapeutic efficacy. Research indicates that food, especially dairy products rich in calcium, can also markedly decrease risedronate absorption. goodrx.comwellrx.com

Clinical studies have quantified the extent of this interaction. For instance, the co-administration of a calcium supplement containing 600 mg of elemental calcium and 400 international units of vitamin D with risedronate sodium after a meal was found to reduce the bioavailability of risedronate by approximately 38%. drugs.com Similarly, other studies have demonstrated that antacids containing magnesium or aluminum can decrease the bioavailability of bisphosphonates by as much as 60%. drugs.comdrugs.comdrugs.com

To mitigate this interaction, it is crucial that medications and supplements containing these divalent cations are administered at a different time of day than risedronate. hres.ca A waiting period of at least 30 minutes after taking risedronate before consuming any other oral medications, supplements, or food is recommended to ensure maximal absorption. medlineplus.govmedscape.commayoclinic.org

Table 1: Effect of Divalent Cations on Risedronate Bioavailability

Interacting Substance Cation(s) Effect on Risedronate Absorption Recommended Management
Calcium Supplements Calcium (Ca²⁺) Significant reduction in bioavailability (approx. 38% with 600mg Calcium/400 IU Vitamin D) drugs.com Separate administration by at least 30 minutes medscape.com
Antacids Calcium (Ca²⁺), Magnesium (Mg²⁺), Aluminum (Al³⁺) Significant reduction in bioavailability hres.caebsco.com Administer at a different time of day hres.ca
Iron Preparations Iron (Fe²⁺/Fe³⁺) Interference with absorption www.nhs.ukdrugs.com Separate administration times www.nhs.uk
Magnesium-based Laxatives Magnesium (Mg²⁺) Interference with absorption www.nhs.ukdrugs.com Separate administration times www.nhs.uk

Evaluation of Interactions with Hepatic Enzyme Systems (Cytochrome P450)

Risedronate sodium does not undergo systemic metabolism in humans. fda.gov Research and in vitro studies have shown that it is not metabolized by the hepatic microsomal drug-metabolizing enzymes, specifically the cytochrome P450 (CYP450) system. drugs.com Furthermore, risedronate does not induce or inhibit these enzyme systems. drugs.comfda.gov

This lack of interaction with the CYP450 pathway indicates that risedronate has a low potential for metabolic drug-drug interactions with concomitantly administered drugs that are substrates, inducers, or inhibitors of these enzymes. The primary route of elimination for absorbed risedronate is renal excretion of the unchanged drug. drugbank.com This metabolic profile simplifies its use in patients who may be taking multiple medications that are metabolized by the liver, as the likelihood of pharmacokinetic interactions involving the CYP450 system is negligible.

Co-administration with Common Medications (e.g., NSAIDs, PPIs, H2 Antagonists)

The potential for interactions between risedronate sodium and other commonly prescribed medications has been a subject of clinical investigation.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): There are theoretical concerns that the concurrent use of oral bisphosphonates and NSAIDs could lead to an additive risk of gastrointestinal irritation, as both drug classes are known to have potential upper GI effects. goodrx.comdrugs.comdrugs.com However, clinical trial data has provided reassurance. In Phase 3 osteoporosis studies involving over 5,700 patients, a significant portion of whom were regular users of aspirin (31%) or other NSAIDs (48%), the incidence of upper gastrointestinal adverse events was comparable between the risedronate and placebo groups. drugs.comdrugs.com A large, randomized, placebo-controlled trial also found that risedronate was not associated with an increased frequency of upper GI tract adverse events, even in patients who were regular NSAID users. nih.gov While caution is still advised, these findings suggest that concomitant use does not significantly increase the risk of GI issues. drugs.com

Proton Pump Inhibitors (PPIs) and H2 Antagonists: Medications that increase gastric pH, such as PPIs (e.g., omeprazole, esomeprazole) and H2-receptor antagonists (e.g., famotidine, cimetidine), can alter the gastrointestinal environment. buzzrx.com This change in pH may affect the release characteristics of delayed-release formulations of risedronate, potentially leading to faster drug release and increased absorption. goodrx.comdrugs.com Co-administration of risedronate with the PPI esomeprazole has been shown to increase its bioavailability. drugs.com Similarly, H2 blockers like famotidine and cimetidine may increase the serum concentration of risedronate. rxlist.commedindia.net

Interestingly, some research suggests that this interaction may not be detrimental and could even be beneficial. A prospective, randomized study investigating the co-administration of risedronate with the PPI rabeprazole found that the combination may be more effective in increasing bone mineral density and improving physical functioning than risedronate alone. nih.govnih.govresearchgate.net

Table 2: Summary of Interactions with Common Medications

Concomitant Medication Class Potential Interaction Mechanism Clinical Findings
NSAIDs (e.g., Ibuprofen, Naproxen) Additive gastrointestinal mucosal irritation drugs.comdrugs.com Clinical studies did not show a significant increase in upper GI adverse events in patients taking both risedronate and NSAIDs compared to placebo. drugs.comdrugs.comnih.gov
Proton Pump Inhibitors (PPIs) (e.g., Omeprazole, Esomeprazole) Increased gastric pH may alter the release of delayed-release risedronate, potentially increasing bioavailability goodrx.comdrugs.com Co-administration with esomeprazole increased risedronate bioavailability. drugs.com One study suggested combination therapy with rabeprazole was more effective for osteoporosis than risedronate alone. nih.govnih.gov
H2 Antagonists (e.g., Famotidine, Cimetidine) Increased gastric pH may lead to increased absorption and serum concentration of risedronate rxlist.commedindia.net May increase serum concentration of risedronate. rxlist.commedindia.net

Advanced Research Methodologies and Analytical Techniques Applied to Risedronate

Biomarker Development and Validation for Bone Turnover Assessment

The assessment of bone turnover markers (BTMs) is a cornerstone in understanding the pharmacological effects of risedronate. These biochemical markers provide a dynamic view of bone remodeling, offering earlier insights into treatment response than traditional bone density measurements. nih.govoup.com

Key validated biomarkers used in risedronate research include:

Markers of Bone Resorption: These markers reflect the activity of osteoclasts, the cells responsible for bone breakdown.

C-terminal telopeptide of type I collagen (CTX): A primary marker for bone resorption, studies consistently show a significant and rapid decrease in serum and urinary CTX levels following risedronate administration. nih.govnih.gov For instance, one study reported a 73% decrease in CTX after two weeks of treatment. nih.gov The reduction in CTX has been directly associated with a decreased risk of vertebral fractures. nih.gov

N-terminal telopeptide of type I collagen (NTX): Another critical resorption marker, urinary and serum NTX levels also show a rapid and significant reduction with risedronate therapy. nih.govnih.govnih.gov Reductions of up to 61% in NTX have been observed within two weeks. nih.gov The decrease in NTX is a significant predictor of vertebral and nonvertebral fracture risk reduction. nih.gov

Deoxypyridinoline (B1589748) (DPD): A urinary marker of collagen degradation, DPD levels also decrease in response to risedronate. nih.gov

Markers of Bone Formation: These markers indicate the activity of osteoblasts, the cells that form new bone.

Procollagen type I N-terminal propeptide (P1NP): Recognized as a highly specific marker of bone formation, P1NP levels are suppressed following risedronate treatment, though this effect is typically delayed compared to the rapid drop in resorption markers. juniperpublishers.comnih.gov Studies have shown a 47.5% reduction in P1NP at three months and a 57.3% reduction at 12 months with monthly risedronate. juniperpublishers.com The International Osteoporosis Foundation and the FDA recommend P1NP as a gold standard for clinical research. juniperpublishers.com

Bone-specific alkaline phosphatase (BSAP): An enzyme essential for bone mineralization, BSAP levels decrease significantly with risedronate treatment, reflecting a reduction in bone formation. nih.govoup.com

Osteocalcin (B1147995) (OC): A protein involved in bone mineralization, osteocalcin levels also show a significant decrease after risedronate therapy begins. nih.gov

The validation of these biomarkers has been crucial for monitoring treatment adherence and predicting the antifracture efficacy of risedronate. nih.govoup.com Research has demonstrated a significant correlation between the early reduction in bone resorption markers and the subsequent decrease in bone formation markers, which is a characteristic response to bisphosphonate therapy. nih.gov Furthermore, the magnitude of the initial decrease in resorption markers like CTX and NTX has been shown to account for a substantial portion of the fracture risk reduction observed with risedronate. nih.gov

Advanced Imaging Modalities for Bone Quality and Density Assessment

While bone mineral density (BMD) measured by dual-energy X-ray absorptiometry (DXA) is a standard for diagnosing osteoporosis and monitoring treatment, advanced imaging techniques provide a more comprehensive assessment of bone quality and microarchitecture, which are also critical determinants of bone strength.

Dual-Energy X-ray Absorptiometry (DXA): DXA remains the most widely used technique for measuring BMD at key sites like the lumbar spine and hip. nih.govnih.gov Clinical trials have consistently demonstrated that risedronate significantly increases BMD at these locations compared to placebo. nih.govnih.gov

Quantitative Computed Tomography (QCT): QCT offers the advantage of measuring volumetric BMD (vBMD) and can differentiate between cortical and trabecular bone. This provides a more detailed picture of bone structure than the two-dimensional measurement provided by DXA.

High-Resolution peripheral Quantitative Computed Tomography (HR-pQCT): This advanced imaging modality provides in-vivo assessment of the microarchitecture of cortical and trabecular bone at peripheral sites like the radius and tibia. It allows for the quantification of parameters such as trabecular number, thickness, and separation, as well as cortical thickness and porosity.

Micro-computed Tomography (µCT): Primarily used in preclinical studies and for the analysis of bone biopsy samples, µCT provides high-resolution, three-dimensional images of bone microarchitecture. This technique allows for detailed quantitative analysis of the effects of risedronate on bone structure.

Histomorphometric Analysis of Bone Tissue Changes

Histomorphometry involves the quantitative analysis of bone biopsy samples, providing direct evidence of the cellular and structural changes occurring within bone tissue in response to treatment.

In studies involving risedronate, histomorphometric analysis has revealed:

Reduced Bone Resorption: A hallmark effect of risedronate is the significant reduction in the number and activity of osteoclasts, the cells responsible for breaking down bone.

Preservation of Bone Structure: Risedronate helps to maintain the structural integrity of bone by reducing the excessive bone turnover that characterizes osteoporosis.

Normal Bone Mineralization: Importantly, histomorphometric studies have shown that the new bone formed during risedronate treatment is normally mineralized, indicating that the drug does not adversely affect the quality of the bone matrix.

Pharmacokinetic/Pharmacodynamic Modeling for Drug Response Prediction

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are powerful tools used to understand the relationship between drug exposure (PK) and its pharmacological effect (PD).

Pharmacokinetics (PK): This describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion. For risedronate, PK studies characterize its oral bioavailability and rapid clearance from plasma, followed by its strong binding to bone.

Pharmacodynamics (PD): This describes what the drug does to the body. For risedronate, the primary PD effect is the inhibition of bone resorption, as measured by changes in bone turnover markers.

PK/PD Modeling: By integrating PK and PD data, researchers can develop models that predict the time course and magnitude of the drug's effect. These models can help to:

Optimize dosing regimens.

Identify patient populations most likely to respond to treatment.

Predict the long-term effects of the drug on bone health.

A study comparing once-yearly intravenous zoledronic acid to daily oral risedronate in patients on glucocorticoids utilized PK/PD modeling to assess the changes in bone turnover markers over time. oup.com This type of modeling demonstrated significantly greater reductions in serum β-CTx, P1NP, and BSAP, as well as urine NTx, with zoledronic acid at most time points. oup.com

Table of Compounds

Current Challenges and Future Directions in Risedronate Sodium Hemi Pentahydrate Research

Elucidating Mechanisms of Treatment Resistance

A significant challenge in osteoporosis management is the variability in patient response to bisphosphonate therapy. Not all patients experience the expected gains in bone mineral density (BMD) or reduction in fracture risk, a phenomenon that has prompted research into the mechanisms of treatment resistance or non-response.

The primary mechanism of action for nitrogen-containing bisphosphonates like risedronate is the inhibition of the farnesyl pyrophosphate synthase (FPPS) enzyme within the mevalonate (B85504) pathway of osteoclasts. proquest.comnih.gov This inhibition disrupts essential cellular processes, leading to osteoclast apoptosis and reduced bone resorption. nih.govtheros.org.uk Treatment resistance may, therefore, stem from factors that alter this pathway.

Another aspect of treatment resistance relates to the underlying bone biology of the patient. Some individuals may not have rapid bone loss but rather a problem with bone formation. tandfonline.com In such cases, an anti-resorptive agent like risedronate, which primarily slows down bone-degrading cells (osteoclasts), may be less effective. tandfonline.com This highlights the need for better diagnostic tools and biomarkers to characterize a patient's specific bone metabolism imbalance before initiating therapy.

Exploration of Novel Therapeutic Applications Beyond Current Indications

While risedronate is well-established for treating postmenopausal and glucocorticoid-induced osteoporosis (GIO) as well as Paget's disease of bone, researchers are exploring its utility in other conditions characterized by bone loss or abnormal bone metabolism. webmd.comwww.nhs.uk

Glucocorticoid-Induced Osteoporosis (GIO) in Rheumatoid Arthritis (RA): Long-term glucocorticoid use is a common cause of drug-related osteoporosis and is frequent in patients with RA. proquest.comnih.gov Studies have specifically evaluated risedronate in this population. A multicenter, double-blind, randomized, placebo-controlled trial (the RISOTTO study) concluded that risedronate was effective in increasing lumbar spine BMD and was well-tolerated in patients with GIO complicated by RA. nih.gov Another two-year study found that daily risedronate preserved bone mass in postmenopausal women with RA receiving glucocorticoids, whereas patients on placebo experienced significant bone loss. proquest.comnih.gov

Bone Metastases: The skeletal complications of cancer, particularly bone metastases, involve increased osteoclast activity. Research has investigated whether risedronate's anti-resorptive action can mitigate this process. In animal models of breast cancer, risedronate treatment has been shown to decrease the metastatic tumor burden selectively in bone, suppress the progression of existing osteolytic lesions, and reduce the incidence and size of skeletal metastases. nih.govnih.govoup.com These studies suggest that inhibiting osteoclastic bone resorption could be a useful adjunctive therapy for cancers that have colonized bone. nih.gov

Osteogenesis Imperfecta (OI): OI is a genetic disorder characterized by brittle bones. While intravenous bisphosphonates are often used in children with severe OI, studies have examined the role of oral risedronate, particularly in milder forms. In a study of adults with OI type I, risedronate led to modest but significant increases in lumbar spine BMD and decreased bone turnover, although the fracture rate remained high. nih.gov Research in children with mild OI has shown that oral risedronate increased areal BMD and reduced the risk of clinical fractures. consultant360.comnih.govbrittlebone.org However, some evidence suggests its skeletal effects may be weaker than those of intravenous pamidronate. oup.com

Periprosthetic Bone Loss: Following total hip arthroplasty (THA), periprosthetic bone loss due to stress shielding and bone remodeling can occur, potentially leading to aseptic loosening. actaorthopaedica.beactaorthopaedica.be Some studies have investigated risedronate as a prophylaxis. While short-term (6 months) risedronate therapy was found to reduce periprosthetic bone resorption in the first two years post-surgery, a 4-year follow-up showed that this effect was not sustained after treatment discontinuation. nih.gov A meta-analysis indicated that oral risedronate was associated with a significant reduction of BMD loss in certain periprosthetic zones, but its routine use is not currently recommended based on existing evidence. nih.govnih.gov

Study FocusPatient PopulationKey FindingsCitation(s)
GIO in RA Patients with RA on long-term glucocorticoidsRisedronate significantly increased lumbar spine BMD compared to placebo and was well-tolerated. nih.gov
Bone Metastases Rat model of mammary adenocarcinomaRisedronate treatment significantly decreased the incidence and size of bone metastases. nih.govoup.com
Osteogenesis Imperfecta Adults with OI Type IIncreased lumbar spine BMD and decreased bone turnover; however, high fracture rate persisted. nih.gov
Osteogenesis Imperfecta Children with mild OIIncreased areal BMD and reduced the risk of first and recurrent clinical fractures. consultant360.comnih.gov
Periprosthetic Bone Loss Patients after total hip arthroplastyShort-term risedronate prevented bone loss, but the effect was not maintained at 4 years post-treatment discontinuation. nih.gov

Development of Advanced Drug Delivery Systems for Optimized Pharmacokinetics

A major limitation of oral bisphosphonates, including risedronate, is their very low oral bioavailability (less than 1%) and potential for upper gastrointestinal irritation. drugs.comnih.gov These pharmacokinetic challenges have spurred research into advanced drug delivery systems designed to enhance absorption, improve stability, and potentially target the drug to bone tissue more effectively.

Nanoparticle-based delivery systems are a primary focus of this research. By encapsulating risedronate into nanocarriers, researchers aim to protect the drug from the harsh environment of the gastrointestinal tract and facilitate its transport across the intestinal epithelium. Several approaches have been explored:

Polymeric Nanoparticles: Chitosan (B1678972), a natural polymer, has been used to create nanoparticles for risedronate delivery. tandfonline.com Studies have explored risedronate-functionalized chitosan nanoparticles, showing significant improvement in bone mineral density and healing of trabecular microarchitecture in animal models of osteoporosis. tandfonline.com

Hydroxyapatite (B223615) Nanoparticles: Given the high affinity of bisphosphonates for hydroxyapatite, the mineral component of bone, nanoparticles made from this material are being investigated as natural carriers. Research has focused on risedronate-loaded hydroxyapatite nanoparticles, sometimes coated with polymers like thiolated chitosan or PEG (polyethylene glycol), to improve stability and bioavailability. nih.govmdpi.com

Solvent Evaporation Technique: This technique has been used to prepare risedronate nanoparticles with various stabilizers like polysorbates and macrogol. nih.govmdpi.com The goal is to produce extremely small particles (in the range of 2.8 to 10.5 nm) that could enhance bioavailability. nih.gov

Nanoparticle SystemKey Features and FindingsCitation(s)
Risedronate-loaded thiolated chitosan nanoparticles (RIS-HA-TCS) Optimized nanoparticles showed high drug entrapment efficiency (85.4%) with a particle size of ~252 nm. PEG-coated versions showed even higher encapsulation (91.1%) and superior drug release profiles. nih.govmdpi.com
Risedronate functionalised chitosan nanoparticle (RISCN) In animal models, RISCN treatment led to significant improvement in BMD and healing of bone microarchitecture. Docking studies suggested high affinity for the target enzyme, FPPS. tandfonline.com
Nanoparticles via solvent evaporation Produced risedronate particles with sizes less than 200 nm, with some stabilizers yielding particles as small as ~3-10 nm. nih.gov

These advanced formulations hold the promise of overcoming the pharmacokinetic hurdles of oral risedronate, potentially leading to lower effective doses, reduced side effects, and improved patient adherence.

Long-Term Safety Surveillance and Post-Marketing Studies

While clinical trials establish initial safety and efficacy, long-term safety is monitored through post-marketing surveillance and extended studies. For risedronate and other bisphosphonates, this surveillance has identified rare but serious potential adverse events associated with long-term use. drugs.com

Atypical Femoral Fractures (AFF): These are rare stress fractures that occur in the main part of the thigh bone (femur). theros.org.uknih.gov AFFs have been linked with taking bisphosphonates, including risedronate, for many years. theros.org.uknih.gov The risk appears to increase with the duration of therapy, with one nationwide study reporting a relative risk reaching 126 after four or more years of use. nih.gov However, the absolute risk remains very low, estimated at around 11 per 10,000 person-years of use. nih.gov The risk also decreases significantly (by about 70% per year) after stopping the medication. nih.gov Research has noted that risedronate may be associated with a lower risk of AFF compared to alendronate. nih.gov

Osteonecrosis of the Jaw (ONJ): ONJ is another rare but serious condition where the jawbone is exposed and fails to heal, often following an invasive dental procedure like a tooth extraction. theros.org.ukrheumatology.orguab.edu The risk of ONJ in patients taking oral bisphosphonates like risedronate for osteoporosis is considered very low, with some estimates around 1 in 100,000 patient-years. bjmp.org The risk is notably higher for cancer patients receiving much larger intravenous doses of bisphosphonates. rheumatology.orgmayoclinic.org While very few cases of ONJ have been specifically attributed to risedronate in the literature, healthcare practitioners are advised to be aware of the potential risk, especially in patients undergoing dental surgery. nih.govbjmp.org

These findings have led to recommendations for periodically re-evaluating the need for continued therapy. For patients at a low risk of fracture, discontinuation of risedronate after 3 to 5 years may be considered, a practice sometimes referred to as a "drug holiday". drugs.commayoclinic.org

Research into Patient Adherence and Real-World Outcomes

The efficacy of a medication demonstrated in randomized controlled trials (RCTs) can only be achieved in practice if patients adhere to the prescribed regimen. Poor adherence is a significant challenge in the management of chronic, asymptomatic conditions like osteoporosis. Real-world evidence (RWE) studies, which use data from routine clinical practice, are crucial for understanding how medications perform outside the ideal conditions of an RCT. nih.gov

For oral bisphosphonates, adherence can be particularly challenging due to specific and sometimes inconvenient administration requirements. youtube.com Research shows that in the real world, the average time a patient adheres to therapy is often short, sometimes only around 8 months. nih.gov This is critical because the anti-fracture benefits of a drug depend on consistent use. The rapid anti-fracture effect of risedronate, which has been shown to reduce the risk of both vertebral and non-vertebral fractures within 6 months of therapy, is an important factor in this context, as patients may derive benefit even during shorter periods of adherence. nih.gov

RWE studies help to:

Assess Drug Effectiveness: They provide insight into how effective risedronate is in a broader, more diverse patient population than those typically enrolled in RCTs. nih.gov

Understand Adherence Patterns: They can identify the rates and predictors of poor adherence, helping to develop strategies to support patients.

Evaluate Long-Term Safety: RWE is essential for tracking the incidence of rare adverse events over long periods.

Inform Health Economics: By incorporating data on medication adherence and real-life outcomes, economic models can better assess the cost-effectiveness of treatments in clinical practice. springermedizin.de

The growing use of large healthcare databases and advanced analytical methods is creating new opportunities to generate high-quality RWE, which will be vital for optimizing the use of risedronate and other osteoporosis therapies. nih.govspringermedizin.de

Comparative Effectiveness Research with Emerging Therapies

The therapeutic landscape for osteoporosis is continually evolving, with the introduction of new agents with different mechanisms of action. This has created a need for comparative effectiveness research to help clinicians and patients make informed treatment choices.

Risedronate vs. Other Bisphosphonates: Studies have compared risedronate to other bisphosphonates, like alendronate. While both are effective, some research suggests potential differences. For example, one study noted that prior treatment with risedronate resulted in a better response to subsequent anabolic therapy with teriparatide compared to prior treatment with alendronate. nih.gov Another study found that alendronate users had a higher age-adjusted risk of an atypical femoral fracture compared to risedronate users. nih.gov

Risedronate vs. Anabolic Agents (Teriparatide): Teriparatide is an anabolic agent that stimulates bone formation. Head-to-head trials have compared it with anti-resorptive agents. The VERO trial, a large head-to-head study, found that in postmenopausal women with severe osteoporosis, treatment with teriparatide resulted in a significantly lower risk of new vertebral and clinical fractures compared to risedronate over 24 months. reddit.com This highlights the different roles these medications may play, with anabolic agents often reserved for patients at very high risk of fracture. smw.ch

Sequential Therapy: Research is actively exploring the optimal sequence of using anti-resorptive and anabolic agents. Using an anti-resorptive like risedronate after a course of an anabolic agent like teriparatide is a common strategy to maintain or further increase the bone density gains achieved. nih.gov Studies in animal models have shown that sequential therapy with risedronate after teriparatide effectively improves bone mass and structure. nih.gov

Emerging Therapies (Denosumab and Romosozumab): Newer agents like denosumab (a RANKL inhibitor) and romosozumab (a sclerostin inhibitor) have also been introduced. theros.org.uk Comparative effectiveness research involving risedronate and these newer therapies is essential. For instance, the STRUCTURE study compared romosozumab to teriparatide in patients who had previously been treated with bisphosphonates, finding that romosozumab led to greater increases in BMD. scielo.br While direct, large-scale comparative fracture trials between risedronate and these newer agents are limited, real-world evidence studies will play a critical role in comparing their long-term effectiveness and safety profiles.

This ongoing research is crucial for defining the optimal place of risedronate sodium hemi-pentahydrate in treatment algorithms that now include a wider range of therapeutic options.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the hydration states of Risedronate sodium hemi-pentahydrate?

  • Methodological Answer : A combination of single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and Reitveld refinement is critical for structural determination of hydration states. Vibrational spectroscopy (IR and Raman) identifies water-related bands, while solid-state NMR (e.g., ²H and ³⁵Cl) distinguishes hydrogen-bonding networks. Thermal analysis (TGA/DSC) quantifies water loss and phase transitions. Compliance with pharmacopeial standards requires cross-validation using these techniques to ensure reproducibility .

Q. What pharmacopeial dissolution criteria apply to Risedronate sodium formulations?

  • Methodological Answer : Per USP standards, dissolution testing must achieve ≥80% release within specified timeframes: 30 minutes for 5–35 mg doses and 45 minutes for ≥75 mg doses. Method development should account for biorelevant media (e.g., pH 6.8 buffer) and paddle/apparatus selection (USP Apparatus II). Researchers must validate dissolution profiles against reference standards (USP Risedronate Sodium RS) using UV spectroscopy or HPLC .

Q. How can the equilibrium hydration form of Risedronate sodium be experimentally determined?

  • Methodological Answer : Stability studies under controlled humidity (e.g., dynamic vapor sorption) at 25°C and 37°C confirm the hemi-pentahydrate as the equilibrium form. Competitive slurry experiments in water-saturated environments, monitored via PXRD and microscopy, reveal phase conversions. Thermal analysis coupled with variable-temperature X-ray diffraction (VT-XRD) tracks dehydration pathways .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in EC₅₀ values across osteosarcoma models?

  • Methodological Answer : Discrepancies in EC₅₀ values (e.g., 144.83 μg/mL in canine vs. 98.1 μg/mL in human cell lines) require standardization of cell culture conditions (e.g., serum concentration, passage number) and drug exposure protocols (e.g., incubation time, solvent controls). Dose-response curves should be validated using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Cross-species comparisons must account for metabolic differences via LC-MS quantification of intracellular drug levels .

Q. What methodologies are employed to study dehydration kinetics of the hemi-pentahydrate form?

  • Methodological Answer : Isothermal gravimetric analysis (IGA) under varying humidity and temperature profiles quantifies dehydration rates. Solid-state NMR monitors water mobility and lattice reorganization, while DFT simulations predict activation energies for water loss. Accelerated stability testing (40°C/75% RH) with periodic PXRD analysis identifies intermediate phases (e.g., monohydrate) and critical water thresholds .

Q. How can computational modeling enhance understanding of solvent effects on Risedronate sodium hydrate stability?

  • Methodological Answer : Molecular dynamics (MD) simulations of solvent-crystal interactions (e.g., water/ethanol mixtures) predict solvent-mediated phase transitions. Density functional theory (DFT) calculates hydrogen-bond strengths and lattice energies. Pair distribution function (PDF) analysis of X-ray scattering data validates simulated crystal morphologies under mixed-solvent conditions .

Q. What strategies mitigate data variability in polymorphic characterization studies?

  • Methodological Answer : Strict control of crystallization conditions (e.g., cooling rates, seed crystals) minimizes kinetic byproducts. High-throughput screening with automated XRD and Raman mapping identifies phase impurities. Data contradictions (e.g., variable hydrate vs. anhydrate reports) are resolved via synchrotron-based XRD for high-resolution phase identification .

Data Analysis and Contradiction Management

Q. How should researchers analyze conflicting thermal analysis data across hydration states?

  • Methodological Answer : Contradictory TGA/DSC profiles (e.g., overlapping dehydration events) are deconvoluted using multivariate curve resolution (MCR) algorithms. Coupling with mass spectrometry (TGA-MS) identifies evolved gases (e.g., H₂O vs. solvent residues). In situ variable-temperature Raman spectroscopy provides real-time phase transition validation .

Q. What statistical approaches address variability in dissolution testing across formulations?

  • Methodological Answer : Multivariate analysis (e.g., PCA) of dissolution profiles identifies critical factors (e.g., excipient ratios, particle size). Non-linear mixed-effects modeling (NLMEM) accounts for batch-to-batch variability. Bootstrap resampling quantifies confidence intervals for pharmacopeial compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Risedronate sodium hemi-pentahydrate
Reactant of Route 2
Risedronate sodium hemi-pentahydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。